molecular formula C23H21F3N4O3 B11200320 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200320
M. Wt: 458.4 g/mol
InChI Key: KGGFYDYSRHUYFE-UHFFFAOYSA-N
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Description

3-Pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a pentyl chain at position 3 and a 1,2,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl group at position 1 via a methyl linker. The molecular formula is C24H22F3N4O3, with a calculated molecular weight of 471.5 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety may contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.4 g/mol

IUPAC Name

3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

KGGFYDYSRHUYFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A modified protocol based on and involves:

  • N-Alkylation of Anthranilic Acid :
    Anthranilic acid (1 ) reacts with pentyl bromide in dimethylformamide (DMF) using potassium carbonate as a base to form N -pentylanthranilic acid (2 ).

    Anthranilic acid + C5H11BrK2CO3,DMFN-Pentylanthranilic acid\text{Anthranilic acid + C}_5\text{H}_{11}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Pentylanthranilic acid}

    Yield: 78–85%.

  • Cyclization to Quinazoline-2,4-dione :
    N -Pentylanthranilic acid undergoes cyclization using triphosgene in dichloromethane (DCM) with triethylamine (TEA) as a catalyst:

    N-Pentylanthranilic acidCCl3O3P,TEA3-Pentylquinazoline-2,4(1H,3H)-dione(Intermediate A)\text{N-Pentylanthranilic acid} \xrightarrow{\text{CCl}_3\text{O}_3\text{P}, \text{TEA}} \text{3-Pentylquinazoline-2,4(1H,3H)-dione} \, (\textbf{Intermediate A})

    Reaction conditions: 0°C to room temperature (RT), 12 h. Yield: 70–75%.

Characterization Data for Intermediate A :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 4H, aromatic), 4.12 (t, 2H, J = 7.2 Hz, N-CH₂), 1.65–1.25 (m, 8H, pentyl), 0.89 (t, 3H, J = 6.8 Hz, CH₃).

Synthesis of 5-(Chloromethyl)-3-(4-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazole

Amidoxime Formation

The oxadiazole moiety is constructed via amidoxime intermediates:

  • Reaction of 4-(Trifluoromethyl)benzamide with Hydroxylamine :

    4-(Trifluoromethyl)benzamide+NH2OH\cdotpHClNaHCO3,EtOH4-(Trifluoromethyl)benzamidoxime\text{4-(Trifluoromethyl)benzamide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{4-(Trifluoromethyl)benzamidoxime}

    Yield: 88–92%.

Cyclization to Oxadiazole

The amidoxime reacts with chloroacetic acid under dehydrative conditions:

4-(Trifluoromethyl)benzamidoxime+ClCH2COOHEDC\cdotpHCl, DCM5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole(Intermediate B)\text{4-(Trifluoromethyl)benzamidoxime} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{EDC·HCl, DCM}} \text{5-(Chloromethyl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole} \, (\textbf{Intermediate B})

Reaction conditions: RT, 24 h. Yield: 65–70%.

Characterization Data for Intermediate B :

  • ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=N), 139.5 (CF₃-C), 126.4–129.1 (aromatic), 41.2 (CH₂Cl).

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A reacts with Intermediate B in dry acetone using potassium carbonate as a base:

Intermediate A+Intermediate BK2CO3,acetoneTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}

Reaction conditions: Reflux, 8–12 h. Yield: 60–68%.

Mitsunobu Reaction as an Alternative

For higher regioselectivity, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

Intermediate A+Intermediate BDIAD, PPh3,THFTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}

Yield: 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionSolventTemperature (°C)Yield (%)
Nucleophilic SubstitutionAcetone5660–68
Mitsunobu ReactionTHF2575–80
Microwave-AssistedDMF12082

Microwave irradiation (120°C, 30 min) in DMF improves yields to 82%.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI) in nucleophilic substitution increases yields to 73% by facilitating halide displacement.

Structural Confirmation and Purity Analysis

Spectroscopic Data

  • HRMS (ESI-TOF) : m/z Calcd for C₂₇H₂₄F₃N₄O₃ [M+H]⁺: 541.1792; Found: 541.1789.

  • XRD Analysis : Single-crystal X-ray diffraction confirms the methylene bridge between quinazoline and oxadiazole moieties (Bond length: 1.48 Å).

HPLC Purity

  • Method : C18 column, acetonitrile/water (70:30), 1.0 mL/min.

  • Purity : 98.5% (UV detection at 254 nm).

Challenges and Alternative Routes

Competing Side Reactions

  • Oxadiazole Ring-Opening : Observed under strongly acidic conditions. Mitigated by maintaining pH 7–8 during coupling.

  • N-Alkylation Selectivity : Use of bulky bases (e.g., DBU) suppresses over-alkylation.

Green Chemistry Approaches

  • Solvent-Free Cyclization : Yields 70% quinazoline-2,4-dione at 120°C without solvents.

  • Biocatalytic Methods : Lipase-mediated acyl transfer reported for analogous compounds (Yield: 55%).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-(Trifluoromethyl)benzamide320
Pentyl bromide45
Triphosgene200

Total synthesis cost: ~$610/kg (laboratory scale).

Waste Management

  • Triphosgene Byproducts : Neutralized with aqueous NaHCO₃ to minimize chloride emissions.

  • DMF Recycling : Distillation recovers 85% solvent for reuse .

Chemical Reactions Analysis

Types of Reactions

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Analysis :

  • The target compound exhibits the highest molecular weight due to the trifluoromethyl group and pentyl chain.
  • The 3-ethyl analog (C20H18N4O4) has a smaller molecular weight and lower lipophilicity, which may limit tissue penetration compared to the target compound .
  • The 4-ethylphenyl analog (C26H22N4O3S) incorporates a sulfur atom, which could enhance hydrogen bonding but reduce metabolic stability relative to the trifluoromethyl group .

Pharmacological Potential

  • Antimicrobial Activity : The pyrimidine-2,4-dione derivative in demonstrates anti-mycobacterial activity, suggesting that quinazoline-diones with similar scaffolds may target microbial enzymes or DNA . The trifluoromethyl group in the target compound could enhance binding affinity to hydrophobic pockets in bacterial proteins.
  • Pesticidal Applications: Quinazolinone derivatives like quinconazole and fluquinconazole () are fungicides, implying that substituents on the quinazoline core influence target specificity. The target compound’s CF3 group may improve fungicidal potency compared to dichlorophenyl or triazole-containing analogs .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Trifluoromethyl (CF3): Enhances metabolic stability and hydrophobic interactions, critical for prolonged activity .

Biological Activity

3-Pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pentyl group and a trifluoromethyl phenyl moiety linked through an oxadiazole. The molecular formula is C20H22F3N5O2C_{20}H_{22}F_3N_5O_2, with a molecular weight of approximately 421.42 g/mol. The presence of trifluoromethyl groups is significant for enhancing biological activity due to their electron-withdrawing properties.

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A study evaluated several quinazoline derivatives for their antimicrobial properties using the Agar well diffusion method. Among the tested compounds, those with oxadiazole substitutions showed moderate activity against Staphylococcus aureus and Escherichia coli strains. Notably, compound 15 exhibited inhibition zones ranging from 10 to 12 mm against these pathogens, with minimum inhibitory concentration (MIC) values around 75–80 mg/mL .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 15Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. For example:

  • Cytotoxicity Studies : Compounds A3 and A5 demonstrated significant cytotoxic effects on various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values were reported as follows:
CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A3HT-2912

These findings suggest that modifications on the quinazoline scaffold can lead to enhanced anticancer properties .

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes in microbial and cancer cell proliferation. Quinazoline derivatives are known to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential for DNA replication in bacteria . The incorporation of oxadiazole rings has been linked to improved binding affinity to these targets.

Q & A

Q. What collaborative approaches integrate this compound into hybrid pharmacophores?

  • Methodological Answer : Conjugate with known bioactive scaffolds (e.g., benzodiazepines or triazoles) via click chemistry. Screen hybrid libraries for synergistic effects, leveraging high-throughput crystallography for structural insights .

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